(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine
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Overview
Description
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is a chemical compound with the molecular formula C9H10FNO. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities. The presence of a fluorine atom and an amine group in its structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine typically involves multiple steps starting from commercially available precursors. One common method involves the following steps:
Bromination: Starting with 4-fluoro-3-methylphenol, bromination is carried out to introduce a bromine atom.
O-Alkylation: The brominated compound undergoes O-alkylation to form an ether.
Cyclization: Cyclization of the ether leads to the formation of the benzofuran ring.
Bromination: Another bromination step is performed to introduce a bromine atom at a different position.
Azidation or Ammonolysis: The brominated compound is then subjected to azidation or ammonolysis to introduce an amine group.
Reduction: Finally, reduction of the azide or nitrile group yields this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. These methods often involve the use of catalysts and optimized reaction conditions to maximize yield and minimize waste. The use of continuous flow reactors and green chemistry principles is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceuticals targeting various diseases.
Industry: The compound is used in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of (7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine: Another fluorinated benzofuran derivative with similar chemical properties.
(5-Fluoro-2,3-dihydrobenzofuran-4-yl)methanamine hydrochloride: A hydrochloride salt form of a similar compound .
Uniqueness
(7-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluorine atom and the amine group in the benzofuran ring differentiates it from other similar compounds and influences its reactivity and biological activity .
Properties
Molecular Formula |
C9H10FNO |
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Molecular Weight |
167.18 g/mol |
IUPAC Name |
(7-fluoro-2,3-dihydro-1-benzofuran-2-yl)methanamine |
InChI |
InChI=1S/C9H10FNO/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-3,7H,4-5,11H2 |
InChI Key |
WAKXWLWZPXAVJL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=CC=C2F)CN |
Origin of Product |
United States |
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